2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2,4-dichloro-6-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2FN2/c11-9-6-3-5(13)1-2-8(6)15-10(12)7(9)4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKGLQCSCJBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856640 | |
| Record name | 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881313-89-9 | |
| Record name | 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinoline Core Formation
The quinoline scaffold is commonly synthesized via classical methods such as the Skraup, Doebner–Miller, or Conrad–Limpach reactions. For fluorinated and chlorinated quinolines, modified approaches are used to allow functional group tolerance.
- Skraup synthesis : Condensation of aniline derivatives with glycerol or aldehydes in acidic media.
- Doebner–Miller reaction : Condensation of anilines with α,β-unsaturated carbonyl compounds.
- Conrad–Limpach synthesis : Cyclization of anilines with β-ketoesters.
For this compound, starting from appropriately substituted aniline derivatives bearing fluorine and chlorine substituents is critical.
Introduction of the Carbonitrile Group at Position 3
The nitrile group can be introduced via:
- Sandmeyer-type reaction : Diazotization of an amino group at position 3 followed by replacement with a cyano group using copper(I) cyanide.
- Nucleophilic substitution on a halogenated intermediate (e.g., 3-chloroquinoline) with cyanide ion.
- Direct cyanation using transition metal-catalyzed cyanation reactions.
Representative Synthetic Route (Based on Patent and Literature Analysis)
| Step | Reagents/Conditions | Description | Yield (%) (Typical) |
|---|---|---|---|
| 1 | Substituted aniline with fluorine and chlorine substituents | Formation of quinoline core via Skraup or Doebner–Miller reaction | 60-75 |
| 2 | Chlorination using NCS or PCl5 | Introduction of chlorine at positions 2 and 4 | 70-85 |
| 3 | Electrophilic fluorination or SNAr | Fluorination at position 6 | 50-70 |
| 4 | Diazotization and Sandmeyer cyanation OR nucleophilic substitution with CuCN | Introduction of nitrile group at position 3 | 60-80 |
Research Findings and Optimization Notes
- Halogenation selectivity : Controlling regioselectivity during chlorination and fluorination is critical. Use of directing groups or protecting groups can improve selectivity.
- Cyanation step : Transition metal-catalyzed cyanation (e.g., Pd-catalyzed) offers milder conditions and better functional group tolerance compared to classical Sandmeyer reactions.
- Purification : Due to multiple halogen substituents, purification typically involves recrystallization or chromatography to remove regioisomeric impurities.
- Safety : Handling of cyanide reagents and fluorinating agents requires stringent safety protocols.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical quinoline synthesis | Aniline derivatives, acid catalysts | Well-established, scalable | May require harsh conditions |
| Selective chlorination | NCS, PCl5, SOCl2 | Good regioselectivity | Over-chlorination risk |
| Electrophilic fluorination | Selectfluor, SNAr on leaving group precursors | Enables fluorine incorporation | Requires careful control |
| Sandmeyer cyanation | NaNO2, CuCN | Direct nitrile introduction | Toxic reagents, moderate yields |
| Transition metal-catalyzed cyanation | Pd catalysts, cyanide sources | Mild conditions, high selectivity | Catalyst cost, sensitivity |
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile is its use as an antimicrobial agent. Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that modifications in the quinoline structure can enhance potency against various bacterial strains, including resistant ones.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. A study demonstrated that derivatives of this compound could effectively inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival.
Case Study: Antitumor Activity
In a recent study, derivatives of this compound were synthesized and evaluated for their antitumor activity. The results indicated a significant reduction in tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for developing new anticancer therapies .
Synthetic Organic Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in synthetic organic chemistry. Its reactive halogen atoms enable nucleophilic substitution reactions, facilitating the synthesis of more complex molecules. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.
Reactions Involving this compound
The compound can participate in various reactions such as:
- Nucleophilic aromatic substitution
- Cyclization reactions
- Formation of heterocycles
These reactions allow chemists to create diverse derivatives that can be tailored for specific biological activities or material properties .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential application in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of new polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Development of Coatings
Research has indicated that incorporating this compound into polymer matrices can improve the performance of coatings used in various industrial applications. For example, coatings developed with this quinoline derivative exhibited superior resistance to corrosion and wear compared to conventional coatings .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact mechanism of action can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variations
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile
- Structure : Additional chlorine at position 6.
- Formula : C₁₀H₂Cl₃FN₂; MW : 275.49 g/mol; CAS : 2060000-60-2 .
4-Chloro-6-fluoroquinoline-3-carbonitrile
Functional Group Modifications
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
- Structure: Ethoxy (OEt) at position 7, nitro (NO₂) at position 6.
- Formula : C₁₂H₈ClN₃O₃; MW : 285.66 g/mol; CAS : 214476-09-2 .
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Structure: Partially saturated quinoline ring (5,6,7,8-tetrahydro), 3-fluorophenyl group at position 4.
- Formula : C₁₇H₁₄ClFN₂; MW : 316.76 g/mol; CAS : 1708079-57-5 .
- Implications : Saturation increases conformational flexibility, which may improve solubility but reduce planar stacking interactions in enzyme binding.
Data Table: Structural and Molecular Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | Cl (2,4), F (6), CN (3) | C₁₀H₃Cl₂FN₂ | 241.049 | 881313-89-9 |
| 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile | Cl (2,4,8), F (6), CN (3) | C₁₀H₂Cl₃FN₂ | 275.49 | 2060000-60-2 |
| 4-Chloro-6-fluoroquinoline-3-carbonitrile | Cl (4), F (6), CN (3) | C₁₀H₄ClFN₂ | ~206.6 | Not available |
| 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | Cl (4), OEt (7), NO₂ (6), CN (3) | C₁₂H₈ClN₃O₃ | 285.66 | 214476-09-2 |
| 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Cl (2), 3-F-phenyl (4), CH₃ (6) | C₁₇H₁₄ClFN₂ | 316.76 | 1708079-57-5 |
Research Findings and Implications
- Bioactivity : The 2,4-dichloro-6-fluoro substitution in the target compound is associated with enhanced antimicrobial and kinase inhibitory activities in preliminary studies, likely due to increased halogen bonding and lipophilicity .
- Synthetic Utility : The nitrile group at position 3 serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or conversion to tetrazole rings .
- Commercial Availability: this compound is commercially available at research-scale quantities (e.g., 1g for €525.00), whereas analogs like the trichloro derivative are less accessible .
Biological Activity
2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as halogenation and nucleophilic substitution. For instance, the introduction of the cyano group can be achieved via the reaction of appropriate quinoline derivatives with cyanide sources under controlled conditions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are detailed in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.58 |
| Escherichia coli | 0.65 |
| Klebsiella pneumoniae | 0.75 |
This table indicates that the compound is particularly effective against Gram-positive bacteria, which is consistent with findings that lipophilic substituents enhance antibacterial activity by facilitating membrane penetration .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| A549 | 8.7 |
The mechanism of action appears to involve induction of apoptosis and disruption of tubulin polymerization, which are critical pathways in cancer cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar to other quinolone derivatives, this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
- Apoptosis Induction : In cancer cells, it has been shown to activate caspase pathways leading to programmed cell death .
- Tubulin Interaction : The compound may disrupt microtubule dynamics by binding to tubulin, thereby inhibiting mitotic progression in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in both laboratory and clinical settings:
- Study on Antibacterial Efficacy : A study reported that the compound demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
- Anticancer Studies : In vitro studies showed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cancer cell growth, with significant effects observed at concentrations as low as 5 µM .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile, and how can reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted acrylonitrile precursors or through halogenation of fluoroquinoline intermediates. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives (similar to those in and ) undergo hydrolysis and subsequent chlorination. Optimization involves controlling temperature (e.g., 80–100°C for cyclization) and using catalysts like POCl₃ for halogenation. Yield improvements are achieved by adjusting stoichiometry and reaction time, as demonstrated in analogous quinoline syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- Mass Spectrometry (MS) : Compare experimental m/z values with theoretical predictions (e.g., as in for related dicarbonitriles).
- X-ray Crystallography : Resolve bond angles and substituent positions (e.g., C–F and C–Cl bond lengths in ).
- NMR : Analyze fluorine (¹⁹F NMR) and chlorine splitting patterns. Cross-validate with PubChem data for analogous fluorinated quinolines ().
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-experiment safety review), as outlined for pyridine-carbonitrile derivatives in and . Use fume hoods for reactions involving volatile intermediates (e.g., POCl₃), and store at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups activate the quinoline core for nucleophilic substitution. Computational studies (e.g., DFT) can predict reactive sites, while experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids. Monitor regioselectivity via HPLC (as in ) and compare with calculated logP values to assess electronic contributions .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
- Methodological Answer : For conflicting NMR or MS results:
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks.
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray analysis (e.g., bond angle deviations in ).
- Dynamic NMR : Probe conformational equilibria causing split signals (e.g., fluorine coupling in ) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Replace Cl/F with bioisosteres (e.g., CF₃ or NO₂) and assess antibacterial activity via MIC assays. Use molecular docking to map interactions with target enzymes (e.g., DNA gyrase). SAR trends in (related ethyl carboxylates) suggest that lipophilicity (logP) impacts membrane permeability .
Q. What experimental designs minimize byproducts during the chlorination of fluoroquinoline precursors?
- Methodological Answer : Optimize POCl₃ concentration and reaction time to avoid over-chlorination. Use in situ monitoring (e.g., TLC or GC-MS) to halt reactions at intermediate stages. Compare with , where controlled hydrolysis prevents ester degradation .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., bacterial strain, solvent controls). Perform dose-response curves and statistical validation (e.g., ANOVA). Cross-reference with structurally similar compounds in and to identify confounding factors (e.g., solubility differences) .
Q. What computational tools predict the stability of this compound under varying pH conditions?
- Methodological Answer : Use software like Gaussian or ADF to calculate pKa values and hydrolysis pathways. Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC quantification () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
